REACTION_CXSMILES
|
B(F)(F)F.CCOCC.[CH3:10][O:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[O:20][CH3:21])[CH:15]=O.[CH2:22]([SH:26])[CH2:23][CH2:24][SH:25]>C(Cl)Cl>[CH3:10][O:11][C:12]1[CH:13]=[C:14]([CH:15]2[S:26][CH2:22][CH2:23][CH2:24][S:25]2)[CH:17]=[CH:18][C:19]=1[O:20][CH3:21] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=CC1OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCS)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
After a suitable reaction time, the mixture is washed with a NaOH solution
|
Type
|
CUSTOM
|
Details
|
The product is dried
|
Type
|
CUSTOM
|
Details
|
recovered by evaporation under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1OC)C1SCCCS1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |